molecular formula C6H3BrN4O2 B12948901 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid

4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid

Cat. No.: B12948901
M. Wt: 243.02 g/mol
InChI Key: AEXMKWBNPSSQKP-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound that contains a bromine atom, a pyrazole ring, a triazine ring, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amidine intermediate with cyanamide, followed by cyclization to form the desired pyrazolo[1,5-a][1,3,5]triazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These principles include optimizing reaction conditions for yield and purity, using cost-effective and readily available starting materials, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Cyclization Reactions: The compound can be used as a precursor for the synthesis of more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.

Scientific Research Applications

4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and other advanced materials.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary widely but often include key signaling pathways related to cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid include other pyrazolo[1,5-a][1,3,5]triazine derivatives, such as:

    Pyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: Lacks the bromine substituent.

    4-Chloropyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: Contains a chlorine atom instead of bromine.

    4-Methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)

InChI Key

AEXMKWBNPSSQKP-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=C1C(=O)O)N=CN=C2Br

Origin of Product

United States

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